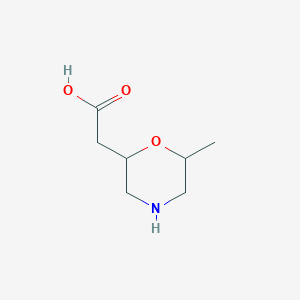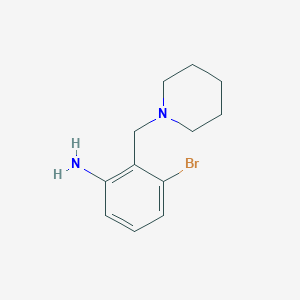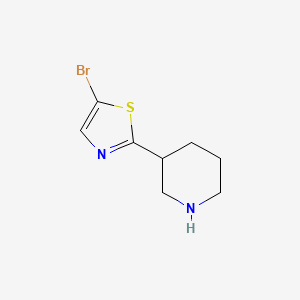
4-Cyclopropyl-2-(ethoxymethyl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-2-(ethoxymethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative with a unique structure that includes a cyclopropyl group, an ethoxymethyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(ethoxymethyl)pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives . This method involves the reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropyl-2-(ethoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the functional groups present in the compound.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2-(ethoxymethyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-2-(ethoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the production of prostaglandins . The specific molecular targets and pathways involved in the action of this compound may vary depending on its structure and functional groups.
Comparación Con Compuestos Similares
4-Cyclopropyl-2-(ethoxymethyl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
- 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid
These compounds share similar structural features but differ in the substituents attached to the pyrimidine ring The presence of different substituents can influence the chemical properties, reactivity, and potential applications of these compounds
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-(ethoxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-6-9-12-5-8(11(14)15)10(13-9)7-3-4-7/h5,7H,2-4,6H2,1H3,(H,14,15) |
Clave InChI |
STLCIGKFYPURNQ-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=NC=C(C(=N1)C2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


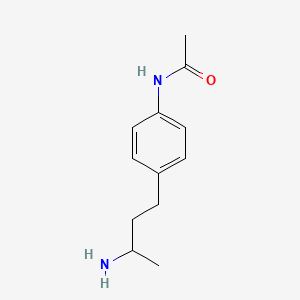



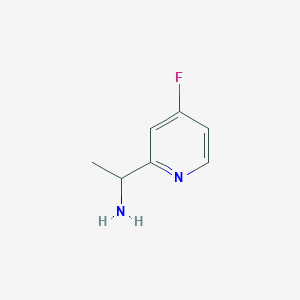
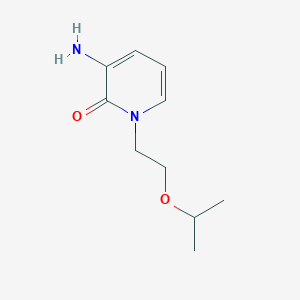
![Tert-butyl 2-[(3-cyanophenyl)amino]acetate](/img/structure/B13539189.png)
![1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13539193.png)
